(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
Overview
Description
(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings This particular compound features two methyl groups at positions 5 and 6 on the benzimidazole ring and a methanol group at position 2
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit enzymes involved in key biological processes .
Biochemical Pathways
Given the diverse pharmacological activities of benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The benzimidazole core is known to be present in many biologically active molecules, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydroxymethylation: The final step involves the hydroxymethylation of the benzimidazole ring at position 2. This can be done using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active benzimidazole derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- (5-Methoxy-1H-benzimidazol-2-yl)methanamine
- 1-Benzyl-1H-imidazol-2-yl)methanol
Comparison:
- Structural Differences: While (5,6-dimethyl-1H-benzimidazol-2-yl)methanol has methyl groups at positions 5 and 6, similar compounds may have different substituents such as methoxy or benzyl groups.
- Unique Properties: The presence of two methyl groups and a methanol group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYZPBQHXXZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304019 | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-86-0 | |
Record name | MLS000756324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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